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Capmatinib vs. Other MET Inhibitors

The table below compares the key characteristics of selective MET inhibitors, with a focus on attributes

relevant to treating brain metastases.

Inhibitor
Key PK Traits for Brain
Metastases

Reported Intracranial
Efficacy (Trial)

Recommended
Phase II Dose
(RP2D)

Capmatinib Rapid absorption (T~max~ 1-2 hrs),
high systemic exposure, lipophilicity

and permeability; CSF
concentration ~33.5-89.8% of free

plasma in animals [1]

Intracranial ORR: 58%
(in patients with baseline

brain metastases);
iCBR: 68% [1] [2]

400 mg twice daily
[1]

Tepotinib Slower absorption (T~max~ ~8 hrs)

[1]

Intracranial ORR:
66.7% [2]

500 mg once daily

[1]

Savolitinib Moderate absorption (T~max~ 2-4

hrs) [1]

Data not available in

search results.

Data not available

in search results.
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Inhibitor
Key PK Traits for Brain
Metastases

Reported Intracranial
Efficacy (Trial)

Recommended
Phase II Dose
(RP2D)

Gumarontinib Moderate absorption (T~max~ ~4
hrs) [1]

Data not available in
search results.

Data not available
in search results.

Beyond the pharmacokinetic profile, real-world evidence further supports capmatinib's role. A retrospective

analysis showed that first-line MET TKIs (including capmatinib and tepotinib) improved outcomes in

patients with baseline brain or bone metastases compared to immunotherapy-based regimens [2].

Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials and real-world studies for MET

inhibitors in patients with METex14-mutant NSCLC.

Endpoint Capmatinib (GEOMETRY mono-1) Tepotinib (VISION)

Overall ORR (Treatment-
Naïve)

68% [1] [2] [3] 57.3% [2]

Median PFS (Treatment-
Naïve)

12.5 months [1] [3] 12.6 months [2]

Intracranial ORR 58% [1] 66.7% [2]

Real-World OS with 1L
MET TKI

25.49 months (vs. 14.59 months with
SOC) [3]

Data not available in search
results.

An indirect real-world comparison (RECAP study) also highlighted capmatinib's significant benefit in

preventing the development of new brain metastases and a statistically significant improvement in time to

CNS progression compared to standard of care [3].
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Experimental Protocols for Intracranial Efficacy
Assessment

For researchers, the key methodologies used to generate the data above are outlined below.

Clinical Trial Design (GEOMETRY mono-1): This was a multicenter, multi-cohort, non-randomized,
open-label Phase II study (NCT02414139).

Patient Population: Adult patients with advanced METex14-mutant NSCLC. Cohorts were
stratified by prior therapy lines and MET amplification status [1].

Dosing: Capmatinib 400 mg was administered orally twice daily [1].
Efficacy Assessment: Tumor response, including intracranial lesions, was evaluated by a

blinded independent review committee (BIRC) using RECIST 1.1. Intracranial response was
specifically assessed in patients with baseline brain metastases using MRI [1].

Real-World Study (RECAP Analysis):
Methodology: This study performed an indirect comparison using two data sources. The

capmatinib data came from the GEOMETRY mono-1 trial, while the standard of care (SOC)
data came from a separate retrospective chart review of German routine clinical practice.

Statistical Adjustment: To balance baseline characteristics between the two groups,
researchers used propensity score adjustment (PSA). Key effectiveness endpoints included

overall survival (OS) and time to CNS progression (CNSprog) [3].

MET Signaling and Drug Mechanism

The following diagram illustrates the role of MET signaling in cancer and the mechanism of action for MET

inhibitors like capmatinib.
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Oncogenic MET Signaling (e.g., METex14 mutation)
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Capmatinib is an oral, ATP-competitive, highly selective type Ib MET inhibitor that potently binds to and

inhibits the MET receptor, including the mutant variant produced by the METex14 skipping mutation [1].

By blocking MET phosphorylation, it inhibits downstream signaling cascades.

Key Takeaways for Researchers
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Pharmacokinetics as a Differentiator: Capmatinib's faster absorption and higher systemic
exposure may contribute to its robust efficacy [1]. Preclinical data showing significant penetration into
the cerebrospinal fluid (CSF) provides a mechanistic basis for its intracranial activity [1].

Real-World Validation: Evidence from the RECAP study confirms the clinically meaningful benefit
of capmatinib in a real-world setting, particularly its significant role in preventing CNS progression,

which is a major clinical challenge [3].
Consider the Treatment Landscape: While cross-trial comparisons should be interpreted with

caution, both capmatinib and tepotinib show meaningful intracranial efficacy. Treatment choice may
also be informed by other factors, such as a patient's PD-L1 expression level, as first-line MET TKIs

show a particular benefit over immunotherapy in patients with PD-L1 <50% [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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